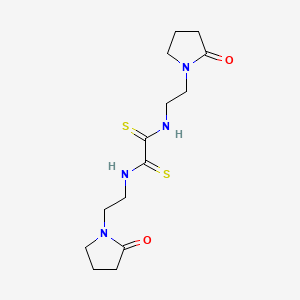

N,N'-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide

Description

N,N'-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide is a dithiooxamide derivative characterized by two 2-(2-oxo-pyrrolidinyl)ethyl substituents.

Properties

CAS No. |

117018-97-0 |

|---|---|

Molecular Formula |

C14H22N4O2S2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

N,N'-bis[2-(2-oxopyrrolidin-1-yl)ethyl]ethanedithioamide |

InChI |

InChI=1S/C14H22N4O2S2/c19-11-3-1-7-17(11)9-5-15-13(21)14(22)16-6-10-18-8-2-4-12(18)20/h1-10H2,(H,15,21)(H,16,22) |

InChI Key |

VOTHOATWEXBPNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCNC(=S)C(=S)NCCN2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide typically involves the reaction of 2-(2-oxo-1-pyrrolidinyl)ethylamine with ethanedithioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Pyridylmethyl Derivatives :

- N,N′-Bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide (): The pyridinium rings form dihedral angles of 80.67° with the central ethanedithioamide plane, creating a near-perpendicular arrangement. This geometry facilitates π-π stacking (interplanar distance: 3.524 Å ) and hydrogen bonding with co-crystallized acids.

- N,N′-Bis(4-pyridylmethyl)ethanedithioamide (): Adopts a U-shaped conformation stabilized by intramolecular N–H∙∙∙S hydrogen bonds. Torsion angles of 40.8° (C2–C1–C6–N2) and 146.4° (N3–C9–C10–C11) highlight flexibility in the 4-pyridyl variant compared to the rigid 2-pyridinium analogue .

- Hydroxyalkyl Derivatives: N,N′-Bis(2-hydroxypropyl)ethanedithioamide (): Linear hydroxypropyl chains likely promote intermolecular O–H∙∙∙O/S interactions, though crystallographic data is absent.

Supramolecular Assembly and Hydrogen Bonding

- The pyridinium derivative forms robust co-crystals with 2,6-dinitrobenzoic acid, leveraging both ionic and hydrogen-bonding interactions .

- In contrast, the 4-pyridyl variant co-crystallizes with 2,2′-disulfanediyldibenzoic acid, forming amide-N–H∙∙∙O bonds that extend into polymeric chains .

Physicochemical and Functional Comparisons

Stability and Reactivity

- Pyridylmethyl Derivatives : The ionic nature of the pyridinium group () may enhance thermal stability compared to neutral hydroxyalkyl variants.

Biological Activity

Structure

The chemical structure of N,N'-Bis(2-(2-oxo-1-pyrrolidinyl)ethyl)ethanedithioamide can be represented as follows:

This structure features two pyrrolidinyl groups attached to a central ethanedithioamide framework, contributing to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.41 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound using disk diffusion methods. The results showed:

- Inhibition Zone :

- E. coli: 15 mm

- S. aureus: 18 mm

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound were assessed using DPPH radical scavenging assays. The compound exhibited a notable scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential role in mitigating oxidative stress.

Cell Line Testing

Cytotoxicity was evaluated on several cancer cell lines, including HeLa and MCF-7. The compound demonstrated selective cytotoxicity with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

These findings suggest that this compound may have potential as an anticancer agent.

The proposed mechanism of action for the biological activities of this compound involves the modulation of cellular pathways related to apoptosis and cell proliferation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.